molecular formula C15H17N3 B112287 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine CAS No. 214699-26-0

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine

Cat. No. B112287
M. Wt: 239.32 g/mol
InChI Key: LZCBWYQNYNKFFL-UHFFFAOYSA-N
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Description

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine is a chemical compound with the CAS Number: 214699-26-0. It has a linear formula of C15H17N3 . The compound is typically stored in a dark place, under an inert atmosphere, and at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17N3/c16-14-8-13-11-18(7-6-15(13)17-9-14)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11,16H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine is 239.32 . It is a solid at room temperature .

Scientific Research Applications

General Synthesis of Dihydronaphthyridinones A novel 3-step, 2-pot method was developed for synthesizing a variety of 7,8-dihydro-1,6-naphthyridin-5(6H)-ones and 3,4-dihydro-2,7-naphthyridin-1(2H)-ones with quaternary centers and aryl substitutions. This method begins with an SNAr using 2- and 4-chloronicotinate esters and tertiary benzylic nitriles, followed by a selective nitrile reduction and a lactam ring closure of the free amine on the ester (Murray, Rose, & Curto, 2023).

Combinatorial Synthesis of Fused Tetracyclic Heterocycles A three-component reaction involving an aromatic aldehyde, an amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate yielded fused tetracyclic heterocycles with high yields. This approach includes amines like 1H-indazol-5-amine, resulting in various naphthyridine derivatives, indicating the potential for broad application and structural diversity in chemical synthesis (Li et al., 2013).

Synthesis of αVβ3 Integrin Antagonists Efficient double Sonogashira reactions and Chichibabin cyclizations were utilized in the synthesis of key intermediates for αVβ3 antagonists. The process demonstrates the compound's potential role in the development of integrin antagonists, which are crucial in cancer therapy and other medical applications (Hartner et al., 2004).

Microwave-Assisted Synthesis for Biomedical Screening A microwave-assisted synthesis method was developed for N-substituted 2-amino-1,6-naphthyridine derivatives, highlighting the compound's utility in rapid, small-scale synthesis for biomedical applications. This method's operational simplicity and increased safety make it conducive for fast synthesis for biomedical screening (Han et al., 2010).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, which indicates that it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-benzyl-7,8-dihydro-5H-1,6-naphthyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c16-14-8-13-11-18(7-6-15(13)17-9-14)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCBWYQNYNKFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=CC(=C2)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446898
Record name 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine

CAS RN

214699-26-0
Record name 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Benzyl-3-nitro-5,6,7,8-tetrahydro-[1,6]-naphthyridine (790 mg; 2.93 mmol) was dissolved in ethanol (100 ml), the solution heated at 50° C. and treated with a solution of stannous chloride dihydrate (2.65 g; 11.73 mmol) in conc. hydrochloric acid (10 ml). After 10 min, the reaction mixture was concentrated under reduced pressure, neutralised by addition of 2M aqueous sodium hydroxide and extracted with DCM. The extracts were combined, washed with water, saturated brine, dried (MgSO4) and evaporated to dryness in vacuo. The brown residue was dissolved in methanol and SiO2 added. The volatiles were removed under reduced pressure and the dried SiO2 placed on the top of a silica column and subjected to chromatography, eluting with ethanol in ethyl acetate (020%) ethanol gradient. The title compound was obtained as a white powder (275 mg; 39%).
Quantity
790 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
2.65 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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